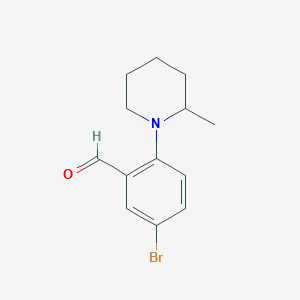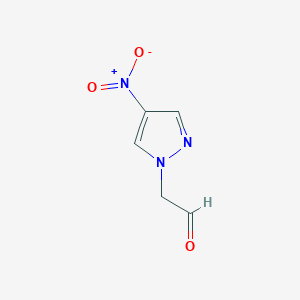![molecular formula C12H9N3O2S B8809348 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole CAS No. 103503-25-9](/img/structure/B8809348.png)
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an imidazo[2,1-b]thiazole core substituted with a methyl group at the 3-position and a nitrophenyl group at the 6-position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with α-bromoacetophenone derivatives in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of novel materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound may inhibit key enzymes such as kinases, which are involved in cell signaling and proliferation. The nitrophenyl group can also participate in redox reactions, leading to the generation of reactive oxygen species that induce apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[2,1-b]thiazole derivatives: Compounds with different substituents on the imidazo[2,1-b]thiazole core.
Benzo[d]imidazo[2,1-b]thiazole derivatives: Compounds with a fused benzene ring, offering different electronic properties.
Thiazole derivatives: Compounds with a thiazole core but different substituents
Uniqueness
3-Methyl-6-(4-nitrophenyl)imidazo[2,1-b]thiazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both a methyl group and a nitrophenyl group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Propiedades
Número CAS |
103503-25-9 |
|---|---|
Fórmula molecular |
C12H9N3O2S |
Peso molecular |
259.29 g/mol |
Nombre IUPAC |
3-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C12H9N3O2S/c1-8-7-18-12-13-11(6-14(8)12)9-2-4-10(5-3-9)15(16)17/h2-7H,1H3 |
Clave InChI |
UZZMSDAZUUEXEY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-Chloro-6-(3-nitrophenyl)furo[2,3-d]pyrimidine](/img/structure/B8809269.png)




![6-Chloro-7-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B8809300.png)








